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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Atto 390 maleimide in

Förster Resonance Energy Transfer (FRET)-based assays. This document includes detailed

protocols for protein labeling and a specific application in studying protein conformational

changes using Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET, along with the

necessary data presentation and visualizations.

Introduction to Atto 390 Maleimide for FRET
Atto 390 is a fluorescent label with a coumarin-based structure, making it an excellent donor

fluorophore for FRET applications in the blue region of the spectrum.[1][2] Its key

characteristics include a high fluorescence quantum yield, a large Stokes shift, good

photostability, and a relatively low molecular weight.[1][2] The maleimide functional group

allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of

proteins.[3]

Advantages of Atto 390 in FRET-based Assays:

High Quantum Yield: A high quantum yield of 90% ensures a bright donor signal, which is

crucial for sensitive FRET measurements.

Large Stokes Shift: The significant separation between its absorption and emission maxima

minimizes spectral overlap and reduces background interference.
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Photostability: Atto 390 exhibits good resistance to photobleaching, allowing for longer

observation times in imaging experiments.

Specific Labeling: The maleimide group provides a straightforward and specific method for

labeling proteins at cysteine residues.

Application Example: Studying Epidermal Growth
Factor Receptor (EGFR) Conformational Changes
using FLIM-FRET
A notable application of Atto 390 in a FRET-based assay is the investigation of conformational

changes in the Epidermal Growth Factor Receptor (EGFR) in living cells. In a study by

Ziomkiewicz et al. (2013), Atto 390 was used as the FRET donor to probe the distance between

the EGFR's N-terminus and the plasma membrane, providing insights into the receptor's

activation mechanism.

Signaling Pathway: EGFR Activation
The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) induces a conformational

change, leading to receptor dimerization, autophosphorylation of tyrosine residues in the

cytoplasmic domain, and the initiation of downstream signaling cascades, such as the MAPK

and Akt pathways, which regulate cell proliferation, survival, and differentiation.
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The following table summarizes the photophysical properties of Atto 390 and a suitable FRET

acceptor, the lipid probe NR12S, as used in the EGFR study.

Parameter Atto 390 (Donor) NR12S (Acceptor)

Excitation Maximum (λex) 390 nm 554 nm (in DMSO)

Emission Maximum (λem) 479 nm 627 nm (in DMSO)

Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹ Not specified

Fluorescence Quantum Yield

(Φ)
0.90 0.55 (in DMSO)

Fluorescence Lifetime (τ) 5.0 ns Not specified

Molecular Weight 466.55 g/mol (Maleimide) 695.96 g/mol

Förster Radius (R₀) for this

pair
5.4 nm (calculated) -

Experimental Protocols
Protocol 1: General Protein Labeling with Atto 390
Maleimide
This protocol describes the general procedure for labeling a protein with Atto 390 maleimide
at cysteine residues.

Materials:

Atto 390 maleimide

Protein of interest (with at least one accessible cysteine residue)

Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5

Reducing agent (optional): DTT or TCEP

Quenching reagent: L-cysteine or β-mercaptoethanol
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Purification column (e.g., Sephadex G-25)

Anhydrous DMSO

Procedure:

Protein Preparation:

Dissolve the protein in the labeling buffer at a concentration of 50-100 µM.

If the cysteine residues are in a disulfide bond, reduction is necessary. Add a 10-fold molar

excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the

dye. TCEP does not need to be removed.

To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free

environment.

Dye Preparation:

Immediately before use, prepare a 10-20 mM stock solution of Atto 390 maleimide in

anhydrous DMSO. Protect the solution from light.

Labeling Reaction:

Add a 10-20 fold molar excess of the Atto 390 maleimide stock solution to the protein

solution while gently stirring.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

Quenching:

Add a low molecular weight thiol (e.g., L-cysteine or β-mercaptoethanol) in excess to

quench any unreacted maleimide.

Purification:

Separate the labeled protein from the unreacted dye and quenching reagent using a gel

filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.
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Protocol 2: FLIM-FRET Measurement of EGFR
Conformational Change
This protocol is adapted from Ziomkiewicz et al. (2013) and describes the use of Atto 390 in a

FLIM-FRET assay to study EGFR conformational changes.

Cell Culture and Labeling:

Culture Chinese Hamster Ovary (CHO) cells stably expressing the modified EGFR construct

(with an Acyl Carrier Protein tag) in appropriate media.

Prior to imaging, label the extracellular tag of the EGFR with Atto 390-CoA using the enzyme

AcpS. This involves incubating the cells with Atto 390-CoA and AcpS in a suitable buffer.

Wash the cells to remove unreacted dye and enzyme.

Label the plasma membrane with the FRET acceptor, NR12S, by incubating the cells with a

solution of the lipid probe.

FLIM-FRET Imaging:

Microscopy Setup:

Use a fluorescence lifetime imaging microscope equipped with a pulsed laser for donor

excitation (e.g., a Ti:Sapphire laser tuned to ~780 nm for two-photon excitation of Atto 390,

or a ~390 nm pulsed diode laser).

Use appropriate dichroic mirrors and emission filters to separate the donor fluorescence

from the excitation light and any acceptor emission.

Detect the fluorescence using a sensitive detector, such as a photomultiplier tube (PMT)

or a hybrid photodetector, connected to time-correlated single-photon counting (TCSPC)

electronics.

Image Acquisition:

Acquire fluorescence lifetime images of the cells before and after stimulation with EGF.
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For each pixel in the image, the TCSPC system records the arrival times of photons

relative to the laser pulse, building up a fluorescence decay curve.

Data Analysis:

Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to

determine the fluorescence lifetime of the donor (Atto 390).

In the presence of FRET, the donor's fluorescence lifetime will decrease.

Calculate the FRET efficiency (E) for each pixel using the following equation:

E = 1 - (τ_DA / τ_D)

where τ_DA is the fluorescence lifetime of the donor in the presence of the acceptor, and

τ_D is the fluorescence lifetime of the donor in the absence of the acceptor.

Generate a FRET efficiency map of the cell to visualize the spatial distribution of EGFR

conformational changes.

Visualizations
Experimental Workflow: FLIM-FRET Assay for EGFR
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Logical Relationship: FRET Principle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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